REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1)=[O:7])C>C(O)C.O>[C:8]1([C:6]([OH:7])=[O:5])[C:18]2=[C:19]3[C:14](=[CH:15][CH:16]=[CH:17]2)[CH2:13][CH2:12][CH2:11][N:10]3[CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN2CCCC3=CC=CC1=C23
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
stir the resulting mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
wash sequentially with dichloromethane (2×200 mL) and diethyl ether (1×200 mL)
|
Type
|
FILTRATION
|
Details
|
Filter the aqueous layer through Celite
|
Type
|
ADDITION
|
Details
|
treat the filtrate with concentrated hydrochloric acid (25 mL)
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
Filter the solid
|
Type
|
WASH
|
Details
|
wash with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dry under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CN2CCCC3=CC=CC1=C23)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.2 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |